BI-3812
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BI-3812 is a highly potent inhibitor of B-cell lymphoma 6 (BCL6), a zinc finger transcription factor. BCL6 plays a crucial role in the regulation of genes involved in cell cycle control, cell death, differentiation, and the DNA damage response. By inhibiting the interaction of the BTB/POZ domain of BCL6 with several co-repressors, this compound disrupts the formation of BCL6::Co-repressor complexes, making it an attractive tool for studying BCL6 biology in vitro .
Mechanism of Action
Target of Action
BI-3812 is a highly potent inhibitor of B-cell lymphoma 6 (BCL6) . BCL6 is a transcriptional repressor that binds specific DNA sequences via its Zn-fingers and recruits transcriptional co-repressors (e.g. BCOR, SMRT, NCOR) by its BTB/POZ domain . BCL6 is essential for the germinal center (GC) reaction and is a known oncogenic driver frequently overexpressed in Diffuse large B-cell lymphoma (DLBCL) .
Mode of Action
This compound inhibits the interaction of the BTB/POZ domain of BCL6 with several co-repressors in vitro (IC50 ≤ 3 nM), as well as the formation of BCL6::Co-repressor complexes in a cellular context (IC50 = 40 nM) . This inhibition disrupts the normal function of BCL6, leading to changes in gene expression.
Biochemical Pathways
BCL6 represses a broad set of genes that are required to sustain mutagenic activity without activating the DNA damage response or apoptosis . It also prevents maturation to plasma or memory cells and helps to maintain a de-differentiated state . By inhibiting BCL6, this compound can potentially affect these pathways and their downstream effects.
Pharmacokinetics
The pharmacokinetic properties of this compound include a high degree of plasma protein binding (96.89%) and a CACO permeability @ pH 7.4 of 2.8 *10^-6 cm/s . Its aqueous solubility @ ph 68 is less than 1 μg/ml , which may limit its bioavailability.
Result of Action
The inhibition of BCL6 by this compound can lead to changes in gene expression, potentially disrupting the normal function of BCL6 and affecting the growth and survival of BCL6-dependent cancer cells . This could result in antitumor activity .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility of the compound . Additionally, the presence of plasma proteins can impact the compound’s distribution within the body due to its high degree of plasma protein binding
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BI-3812 involves multiple steps, including the formation of the core structure and the introduction of various functional groups. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized using standard organic chemistry techniques, including condensation reactions, nucleophilic substitutions, and protective group strategies .
Industrial Production Methods
Industrial production of this compound follows Good Manufacturing Practices (GMP) to ensure high purity and consistency. The process involves large-scale synthesis using optimized reaction conditions and purification techniques such as crystallization and chromatography. The final product is typically obtained as a dry powder or as a stock solution in dimethyl sulfoxide (DMSO) for ease of use in research applications .
Chemical Reactions Analysis
Types of Reactions
BI-3812 primarily undergoes interactions with its target protein, BCL6, rather than undergoing traditional chemical reactions such as oxidation, reduction, or substitution. The compound’s activity is characterized by its ability to inhibit the BCL6::Co-repressor complex formation in cells .
Common Reagents and Conditions
The primary reagents used in the study of this compound are those required for its synthesis and for assays to evaluate its biological activity. These include various organic solvents, protective groups, and reagents for condensation and substitution reactions. In biological assays, DMSO is commonly used as a solvent to prepare stock solutions of this compound .
Major Products Formed
The major product formed from the interaction of this compound with BCL6 is the disrupted BCL6::Co-repressor complex. This disruption leads to the de-repression of BCL6 target genes, which can have significant biological effects, including the inhibition of cell proliferation in certain cancer cell lines .
Scientific Research Applications
BI-3812 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its key applications include:
Chemistry: this compound is used as a chemical probe to study the structure and function of BCL6 and its interactions with co-repressors. .
Biology: In biological research, this compound is used to investigate the role of BCL6 in cell cycle regulation, apoptosis, and differentiation. .
Medicine: this compound has potential therapeutic applications in the treatment of B-cell lymphomas and other cancers where BCL6 is overexpressed. .
Industry: In the pharmaceutical industry, this compound is used in drug discovery and development programs to identify new therapeutic targets and develop novel cancer treatments
Comparison with Similar Compounds
BI-3812 is unique in its high potency and specificity for BCL6. Similar compounds include BI-3802, which also targets BCL6 but induces its degradation rather than inhibiting its interaction with co-repressors. BI-5273 is another related compound that serves as a negative control in studies involving this compound .
List of Similar Compounds
BI-3802: Induces degradation of BCL6 and exhibits anti-proliferative effects.
BI-5273: Serves as a negative control and binds weakly to the BCL6 BTB domain.
This compound stands out due to its ability to inhibit BCL6 with high potency and good permeability, making it a valuable tool for studying BCL6 biology and developing potential cancer therapies .
Properties
IUPAC Name |
1-[5-chloro-4-[[8-methoxy-1-methyl-3-[2-(methylamino)-2-oxoethoxy]-2-oxoquinolin-6-yl]amino]pyrimidin-2-yl]-N,N-dimethylpiperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32ClN7O5/c1-28-21(35)14-39-20-11-16-10-17(12-19(38-5)22(16)33(4)25(20)37)30-23-18(27)13-29-26(31-23)34-8-6-15(7-9-34)24(36)32(2)3/h10-13,15H,6-9,14H2,1-5H3,(H,28,35)(H,29,30,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCGYXEVLQIIEJH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)COC1=CC2=CC(=CC(=C2N(C1=O)C)OC)NC3=NC(=NC=C3Cl)N4CCC(CC4)C(=O)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32ClN7O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: How does BI-3812 interact with its target and what are the downstream effects?
A: this compound targets the BTB domain of BCL6, a transcriptional repressor. [, ] In endothelial cells, BCL6 normally suppresses the expression of pro-inflammatory genes activated by NFκB, a key regulator of inflammation. By antagonizing the BTB domain of BCL6, this compound disrupts its repressive function. This, surprisingly, leads to a decrease in NFκB transcriptional activity and suppression of inflammatory gene expression, ultimately reducing leukocyte adherence, a hallmark of inflammation. [] The exact mechanism by which BTB domain antagonism by this compound leads to reduced NFκB activity remains to be fully elucidated. One study suggests that this effect might be linked to this compound’s influence on HDAC activity, which is known to be increased by TNFα. []
Q2: What evidence is there for this compound's efficacy in in vitro models of inflammation?
A: In studies using human primary cardiac endothelial cells, this compound effectively blocked TNFα-induced expression of vascular cell adhesion molecule 1 (VCAM-1) and CXCL2/GROβ. [, ] These molecules are involved in leukocyte recruitment and adhesion, critical steps in the inflammatory process. This finding suggests that this compound may have therapeutic potential for treating inflammatory conditions by dampening the endothelium's inflammatory response.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.